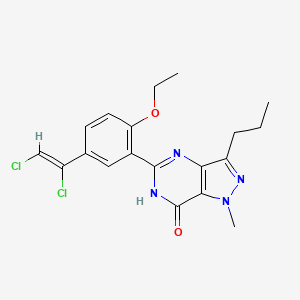
Benzyl 5-amino-2-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-2-(benzyloxy)benzoate is an organic compound with the molecular formula C21H19NO3 It is a derivative of benzoic acid, featuring both amino and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-2-(benzyloxy)benzoate typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin in hydrochloric acid or catalytic hydrogenation.
Benzylation: The hydroxyl group at the 2-position is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron in acetic acid.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-nitro-2-(benzyloxy)benzoate.
Reduction: Formation of 5-amino-2-(benzyloxy)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-amino-2-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-2-(benzyloxy)benzoate depends on its functional groups:
Amino Group: Can participate in hydrogen bonding and act as a nucleophile in biochemical reactions.
Benzyloxy Group: Provides lipophilicity, aiding in the compound’s interaction with lipid membranes.
Ester Group: Can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may have biological activity.
Comparison with Similar Compounds
Benzyl 5-nitro-2-(benzyloxy)benzoate: Similar structure but with a nitro group instead of an amino group.
Benzyl 5-amino-2-hydroxybenzoate: Similar structure but without the benzyloxy group.
Uniqueness: Benzyl 5-amino-2-(benzyloxy)benzoate is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 5-amino-2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICZFKDDJLPGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen](/img/new.no-structure.jpg)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)


![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)
![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

